molecular formula C9H7ClCrNO3-7 B561640 Quinolinium chlorochromate CAS No. 108703-35-1

Quinolinium chlorochromate

Cat. No.: B561640
CAS No.: 108703-35-1
M. Wt: 264.605
InChI Key: JCWQSXBMNHNODN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolinium chlorochromate is a chromium(VI) based oxidizing agent known for its effectiveness and selectivity in the oxidation of organic substrates under mild conditions. It is a relatively recent addition to the family of oxochromium(VI) reagents and has gained attention for its utility in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinolinium chlorochromate can be synthesized by the careful addition of quinoline to a cooled, stirred mixture of chromium trioxide and concentrated hydrochloric acid. The reaction is typically carried out at 0°C to ensure safety and efficiency. The resulting yellow-orange solid is then filtered and dried .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory preparation method can be scaled up for industrial use with appropriate safety measures and equipment to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Quinolinium chlorochromate primarily undergoes oxidation reactions. It is used to oxidize a variety of organic substrates, including alcohols, phenols, and reducing sugars .

Common Reagents and Conditions:

Major Products Formed:

    Aldehydes and Ketones: From the oxidation of alcohols.

    Quinones: From the oxidation of phenols.

    Oxidized Sugars: From the oxidation of reducing sugars.

Scientific Research Applications

Quinolinium chlorochromate has found applications in various fields of scientific research due to its selective oxidizing properties :

    Chemistry: It is widely used in organic synthesis for the oxidation of alcohols, phenols, and other organic substrates.

    Biology: The compound is used in the study of oxidation reactions involving biologically relevant molecules, such as carbohydrates.

    Medicine: While direct medical applications are limited, the compound’s role in synthesizing intermediates for pharmaceuticals is significant.

    Industry: this compound is used in the industrial synthesis of fine chemicals and intermediates.

Comparison with Similar Compounds

Uniqueness: Quinolinium chlorochromate is unique due to its high selectivity and mild reaction conditions, making it suitable for sensitive substrates that might be degraded by harsher oxidizing agents .

Biological Activity

Quinolinium chlorochromate (QCC) is a synthetic compound that has garnered attention in organic chemistry due to its effectiveness as an oxidizing agent. This article explores the biological activity of QCC, focusing on its chemical properties, mechanisms of action, and applications in various biological contexts.

Chemical Structure and Properties

This compound is a salt formed from quinoline and chromium trioxide. Its chemical formula can be represented as [C9H7N][CrO3Cl][C_9H_7N][CrO_3Cl]. The compound exhibits a yellow-orange color and is soluble in various organic solvents. It is primarily used for selective oxidation reactions, transforming alcohols into carbonyl compounds such as aldehydes and ketones.

The mechanism by which QCC functions as an oxidizing agent involves the transfer of electrons from the substrate (e.g., alcohols or phenols) to the chromium center in the chlorochromate ion. This process typically occurs under acidic conditions, where the hydrogen ions facilitate the reaction.

Reaction Kinetics

Research has indicated that the oxidation reactions involving QCC are first-order with respect to both the substrate and QCC itself. For instance, studies on the oxidation of phenol by QCC in aqueous acetic acid demonstrated that the reaction rate decreases with increasing substrate concentration, reflecting a complex interaction between QCC and phenolic compounds .

Biological Applications

  • Oxidation of Phenolic Compounds :
    • A study conducted by Periyasamy et al. highlighted that QCC effectively oxidizes phenols to quinones, which are biologically significant due to their roles in various biochemical pathways. The reaction was found to be catalyzed by hydrogen ions, indicating that pH plays a crucial role in its efficacy .
  • Oxidative Cleavage :
    • QCC has been utilized for oxidative cleavage of oximes, showcasing its versatility as an oxidant in synthetic organic chemistry. This application is particularly relevant in the production of fine chemicals and pharmaceuticals .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that quinolinium salts exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways, although specific studies on QCC's antimicrobial effects remain limited.

Case Study 1: Oxidation of Phenol

In an experimental setup, phenol was reacted with QCC in an acetic acid medium. The stoichiometry was determined to be 1:1 for phenol and QCC, confirming that one mole of phenol reacts with one mole of oxidant to produce quinone . The kinetics were monitored using digital photoelectric colorimetry, revealing a clear first-order reaction.

Case Study 2: Solvent Effects on Kinetics

A study examined how different solvent environments affected the kinetics of benzaldehyde oxidation by QCC. Results indicated that polar solvents increased reaction rates due to enhanced solvation effects on both reactants and transition states .

Data Tables

Parameter Value
Chemical Formula[C9H7N][CrO3Cl][C_9H_7N][CrO_3Cl]
Oxidation Reaction TypeFirst-order kinetics
Stoichiometry1:1 (Phenol:QCC)
Log Kow2.03

Properties

IUPAC Name

chromium;oxygen(2-);quinoline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N.ClH.Cr.3O/c1-2-6-9-8(4-1)5-3-7-10-9;;;;;/h1-7H;1H;;;;/q;;;3*-2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQSXBMNHNODN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.[O-2].[O-2].[O-2].[Cl-].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClCrNO3-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858357
Record name chromium;oxygen(2-);quinoline;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108703-35-1
Record name chromium;oxygen(2-);quinoline;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of quinolinium chlorochromate?

A1: this compound has the molecular formula C9H7ClCrNO3 and a molecular weight of 275.60 g/mol.

Q2: Is there any spectroscopic data available for QCC?

A2: While specific spectroscopic data wasn't detailed in the provided research, QCC's purity is often assessed through iodometric titrations. [, , , ] Furthermore, researchers frequently utilize UV-Vis spectrophotometry to monitor reactions involving QCC by tracking the decrease in absorbance at a specific wavelength (e.g., 352 nm). [, , , , , , ]

Q3: How does this compound interact with organic substrates?

A3: QCC functions as a two-electron oxidant, meaning it accepts two electrons from the target molecule during the oxidation process. [, , , ] Studies indicate that the chromium center in QCC, initially in the +6 oxidation state, is reduced to the +4 oxidation state after the reaction. []

Q4: What is the general mechanism of oxidation by QCC?

A4: Research suggests QCC oxidations often proceed through a two-step mechanism:

  1. Complex Formation: QCC reversibly forms a complex with the substrate (e.g., an aldehyde). [, ]
  2. Product Formation: The complex decomposes in a rate-determining step to yield the oxidized product (e.g., a carboxylic acid) and a reduced chromium species. [, ]

Q5: Does the oxidation mechanism vary depending on the substrate?

A5: Yes, the specific mechanism can vary. For instance, QCC oxidation of aldehydes often involves a hydride ion transfer, [, ] while the oxidation of sulfides might involve the formation of a sulfenium cation intermediate. [] In the case of unsaturated compounds like alkenes, QCC can facilitate epoxidation reactions. [, ]

Q6: How does the solvent influence QCC oxidations?

A6: Solvent effects are significant. Studies show that solvents with lower dielectric constants tend to favor QCC oxidation reactions. [, , , , ] Research using multiparametric equations, like Taft's and Swain's equations, helps analyze the role of specific and nonspecific solvent-solute interactions. [, , , , ]

Q7: What types of reactions is this compound commonly used for?

A7: QCC finds extensive use in oxidizing various functional groups:

  • Oxidation of Alcohols: Converts primary alcohols to aldehydes and secondary alcohols to ketones. [, , , ]
  • Oxidation of Aldehydes: Oxidizes aldehydes to their corresponding carboxylic acids. [, ]
  • Oxidation of Sulfides: Transforms sulfides into sulfoxides. []
  • Epoxidation of Alkenes: Facilitates the formation of epoxides from alkenes. [, ]
  • Oxidation of Aldonitrones: Oxidizes aldonitrones in the presence of oxalic acid. []

Q8: Is this compound a selective oxidizing agent?

A8: QCC displays good selectivity in many reactions. For example, it can preferentially oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids under controlled conditions. []

Q9: Are there any examples of QCC being used in a catalytic manner?

A9: While the provided research primarily focuses on stoichiometric applications of QCC, exploring its potential as a catalyst in various organic transformations would be an interesting avenue for further research.

Q10: Are there any safety concerns associated with handling this compound?

A10: As a chromium(VI) reagent, QCC warrants careful handling. Chromium(VI) compounds are known to be toxic and potentially carcinogenic. It is crucial to follow appropriate safety protocols, including using personal protective equipment and ensuring proper waste disposal. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.